Cas no 115722-50-4 (5H-Pyrrolo[2,1-c][1,4]benzodiazepin-5-one,7-[[4,6-dideoxy-3-C-methyl-4-(methylamino)-a-L-mannopyranosyl]oxy]-1,2,3,10,11,11a-hexahydro-11-methoxy-2-propylidene-(9CI))
![5H-Pyrrolo[2,1-c][1,4]benzodiazepin-5-one,7-[[4,6-dideoxy-3-C-methyl-4-(methylamino)-a-L-mannopyranosyl]oxy]-1,2,3,10,11,11a-hexahydro-11-methoxy-2-propylidene-(9CI) structure](https://de.kuujia.com/scimg/cas/115722-50-4x500.png)
115722-50-4 structure
Produktname:5H-Pyrrolo[2,1-c][1,4]benzodiazepin-5-one,7-[[4,6-dideoxy-3-C-methyl-4-(methylamino)-a-L-mannopyranosyl]oxy]-1,2,3,10,11,11a-hexahydro-11-methoxy-2-propylidene-(9CI)
5H-Pyrrolo[2,1-c][1,4]benzodiazepin-5-one,7-[[4,6-dideoxy-3-C-methyl-4-(methylamino)-a-L-mannopyranosyl]oxy]-1,2,3,10,11,11a-hexahydro-11-methoxy-2-propylidene-(9CI) Chemische und physikalische Eigenschaften
Namen und Kennungen
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- 5H-Pyrrolo[2,1-c][1,4]benzodiazepin-5-one,7-[[4,6-dideoxy-3-C-methyl-4-(methylamino)-a-L-mannopyranosyl]oxy]-1,2,3,10,11,11a-hexahydro-11-methoxy-2-propylidene-(9CI)
- (8Z)-2-[3,4-dihydroxy-4,6-dimethyl-5-(methylamino)oxan-2-yl]oxy-6-methoxy-8-propylidene-6,6a,7,9-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepin-11-one
- 5H-Pyrrolo[2,1-c][1,4]benzodiazepin-5-one,7-[[4,6-dideoxy-3-C-methyl-4-(methylamino)-a-L-manno...
- 5H-Pyrrolo[2,1-c][1,4]benzodiazepin-5-one,7-[[4,6-dideoxy-3-C-methyl-4-(methylamino)-a-L-mannopyranosyl]oxy]-1,2,3,10,11,11a-
- DC 102 antibiotic
- (2Z)-11-methoxy-5-oxo-2-propylidene-2,3,5,10,11,11a-hexahydro-1H-pyrrolo[2,1-c]
- 5H-Pyrrolo(2,1-c)(1,4)benzodiazepin-5-one, 1,2,3,10,11,11a-hexahydro-7-((4,6-dideoxy-3-C-methyl-4-(methylamino)-alpha-L-mannopyranosyl)oxy)-11-methoxy-2-propylidene-
- 5H-Pyrrolo(2,1-c)(1,4)benzodiazepin-5-one, 7-((4,6-dideoxy-3-C-methyl-4-(methylamino)-alpha-L-mannopyranosyl)oxy)-1,2,3,10,11,11a-hexahydro-11-methoxy-2-propylidene-
- DC 102
- 115722-50-4
- (8E)-2-[(2S,3R,4R,5S,6S)-3,4-dihydroxy-4,6-dimethyl-5-(methylamino)oxan-2-yl]oxy-6-methoxy-8-propylidene-6,6a,7,9-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepin-11-one
- Antibiotic DC 102
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- Inchi: InChI=1S/C24H35N3O6/c1-6-7-14-10-18-21(31-5)26-17-9-8-15(11-16(17)22(29)27(18)12-14)33-23-20(28)24(3,30)19(25-4)13(2)32-23/h7-9,11,13,18-21,23,25-26,28,30H,6,10,12H2,1-5H3/b14-7-
- InChI-Schlüssel: MOZKTLDMJSXLBW-AUWJEWJLSA-N
- Lächelt: CC/C=C1/CC2C(NC3C=CC(OC4OC(C)C(NC)C(C)(O)C4O)=CC=3C(=O)N2C/1)OC
Berechnete Eigenschaften
- Genaue Masse: 461.25275
- Monoisotopenmasse: 461.252586
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 4
- Anzahl der Akzeptoren für Wasserstoffbindungen: 8
- Schwere Atomanzahl: 33
- Anzahl drehbarer Bindungen: 5
- Komplexität: 750
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 7
- Definierter Bond-Stereozentrenzahl: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topologische Polaroberfläche: 113
Experimentelle Eigenschaften
- Dichte: 1.29
- Siedepunkt: 674.5°Cat760mmHg
- Flammpunkt: 361.7°C
- Brechungsindex: 1.61
- PSA: 112.52
5H-Pyrrolo[2,1-c][1,4]benzodiazepin-5-one,7-[[4,6-dideoxy-3-C-methyl-4-(methylamino)-a-L-mannopyranosyl]oxy]-1,2,3,10,11,11a-hexahydro-11-methoxy-2-propylidene-(9CI) Verwandte Literatur
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136
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